![molecular formula C38H47NO11 B1436425 2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid CAS No. 2230613-03-1](/img/structure/B1436425.png)
2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid
描述
AP1867-2-(羧甲氧基) 是一种基于 FKBP12F36V 导向配体 AP1867 的合成化合物。它通过连接体连接到 CRBN 配体,从而产生 dTAG 分子。 该化合物主要用于研究环境,不适合人类食用 .
准备方法
合成路线及反应条件
AP1867-2-(羧甲氧基) 的合成涉及将 FKBP12F36V 导向配体 AP1867 通过连接体连接到 CRBN 配体。 反应条件通常涉及使用诸如二甲基亚砜 (DMSO) 和聚乙二醇 (PEG300) 等溶剂,并添加诸如吐温 80 等表面活性剂 .
工业生产方法
化学反应分析
反应类型
AP1867-2-(羧甲氧基) 经历各种化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢气。
还原: 此反应涉及添加氢气或去除氧气。
取代: 此反应涉及用另一个官能团取代一个官能团.
常用试剂和条件
这些反应中使用的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及卤代烷烃等取代试剂。 这些反应通常在受控的温度和压力条件下进行,以确保形成所需的产物 .
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生羧酸,还原可能产生醇,而取代可能产生各种取代衍生物 .
科学研究应用
AP1867-2-(羧甲氧基) 具有广泛的科学研究应用,包括:
化学: 用作合成 dTAG 分子的配体,dTAG 分子用于研究蛋白质降解。
生物学: 用于通过选择性降解靶蛋白来研究特定蛋白质在细胞过程中的作用。
医学: 药物发现和开发中的潜在应用,特别是在与蛋白质功能障碍相关的疾病研究中。
工业: 用于开发新材料和化学工艺
作用机制
AP1867-2-(羧甲氧基) 通过与 FKBP12F36V 蛋白和 CRBN 配体结合发挥作用,形成 dTAG 分子。然后,这种 dTAG 分子与靶蛋白结合,导致其降解。 涉及的分子靶点和途径包括泛素蛋白酶体系统,该系统负责细胞中的蛋白质降解 .
相似化合物的比较
类似化合物
AP1867: AP1867-2-(羧甲氧基) 的母体化合物,用作 FKBP12F36V 的配体。
CRBN 配体: 另一种与 CRBN 蛋白结合的化合物,用于合成 dTAG 分子。
PROTAC FKBP12 结合部分 2: 一种类似的化合物,也与 FKBP12F36V 和 CRBN 结合
独特性
AP1867-2-(羧甲氧基) 的独特之处在于它能够形成 dTAG 分子,dTAG 分子在选择性降解靶蛋白方面非常有效。 这使其成为科学研究中的一种宝贵工具,特别是在蛋白质功能研究和开发新的治疗策略方面 .
属性
IUPAC Name |
2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47NO11/c1-7-26(25-21-33(46-4)36(48-6)34(22-25)47-5)37(42)39-19-11-10-13-28(39)38(43)50-30(27-12-8-9-14-29(27)49-23-35(40)41)17-15-24-16-18-31(44-2)32(20-24)45-3/h8-9,12,14,16,18,20-22,26,28,30H,7,10-11,13,15,17,19,23H2,1-6H3,(H,40,41)/t26-,28-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXSZUBFOQLRNQ-BTIIJPOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1436345.png)

![(5-{[(2-Methylprop-2-en-1-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B1436347.png)
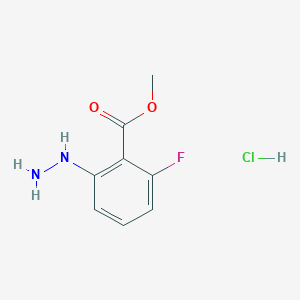
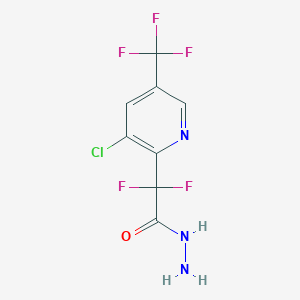

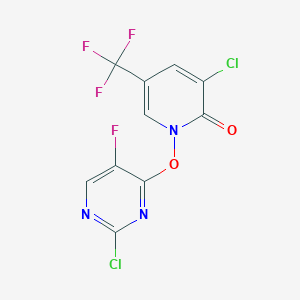

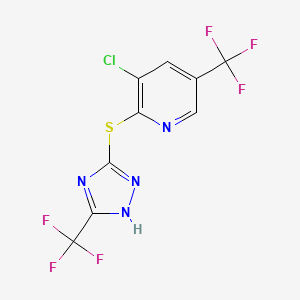


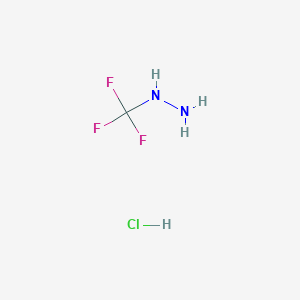
![1-Oxaspiro[4.4]nonan-3-amine hydrochloride](/img/structure/B1436365.png)
